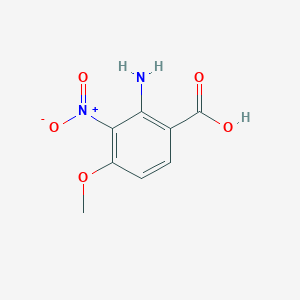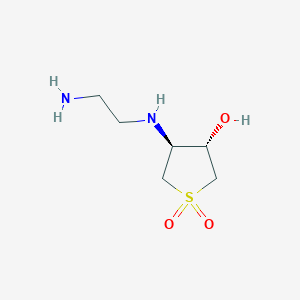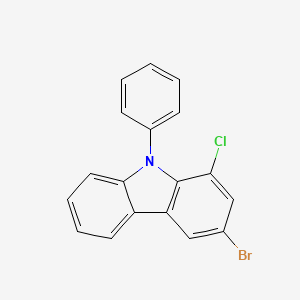![molecular formula C16H17BrN2O3 B13363878 N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13363878.png)
N-[2-(4-bromophenoxy)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, a pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-bromophenoxyethyl bromide: React 4-bromophenol with ethylene dibromide in the presence of a base such as potassium carbonate.
Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: This can be synthesized through a multi-step process involving the condensation of appropriate starting materials.
Coupling Reaction: The final step involves the coupling of 4-bromophenoxyethyl bromide with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The pyridine ring and carboxamide group can also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(2-(4-Bromophenoxy)ethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Similar structure with an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a carboxamide group.
N-[2-(4-bromophenoxy)ethyl]-2-(4-fluorophenyl)acetamide: Contains a fluorophenyl group in addition to the bromophenoxy group.
Uniqueness
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C16H17BrN2O3 |
|---|---|
分子量 |
365.22 g/mol |
IUPAC名 |
N-[2-(4-bromophenoxy)ethyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-10-9-11(2)19-16(21)14(10)15(20)18-7-8-22-13-5-3-12(17)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
ODVJISSUXLTEHE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCOC2=CC=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)


![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)

![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)

![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)


![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)
